![molecular formula C13H9BrN2O2S B1521109 4-溴-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶 CAS No. 889939-25-7](/img/structure/B1521109.png)
4-溴-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶
概述
描述
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The bromo- and phenylsulfonyl- groups attached to the pyrazole ring suggest that it might have interesting reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar pyrazole ring, with the bromo- and phenylsulfonyl- groups causing electron density shifts within the molecule .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions . The presence of the bromo- group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, with a relatively high melting point due to the presence of aromatic rings . The presence of the bromo- group might increase the compound’s density and boiling point .科学研究应用
合成应用
- 钯催化的脱羧偶联: 4-溴-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶衍生物可以通过钯催化的脱羧铃木偶联和赫克偶联合成。这个过程对于构建 2-芳基-1-苯磺酰基-1H-吡咯并[2,3-b]吡啶非常重要,这在各种化学合成中很有价值 (Suresh 等人,2013).
化学骨架合成
- Fischer 环化: 该化合物用于通过 Fischer 吲哚环化合成含有 2,3-二取代的 5-溴-1H-吡咯并[2,3-b]吡啶骨架的杂环。该方法对于构建具有各种取代基的 5-溴-7-氮杂吲哚支架特别有价值 (Alekseyev 等人,2015).
晶体结构分析
- 晶体结构表征: 4-溴-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶衍生物的晶体结构已经过分析,提供了对其三维网络和相互作用的见解。此类研究对于了解这些化合物的物理和化学性质至关重要 (Selig 等人,2009).
药物研究
- 抗菌活性: 4-溴-1-(苯磺酰基)-1H-吡咯并[2,3-b]吡啶的衍生物已合成并对其抗菌活性进行了评估。此类研究对于开发新的药物化合物至关重要 (Zareef 等人,2008).
有机化学应用
- 亲电反应: 该化合物参与各种亲电反应,如硝化、溴化和碘化。了解这些反应对于有机合成和开发新型有机化合物至关重要 (Herbert & Wibberley,1969).
作用机制
The mechanism of action of a compound depends on its application. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
安全和危害
未来方向
The study of pyrazole derivatives is a vibrant field in medicinal chemistry, with many pyrazole-based compounds being investigated for their potential as pharmaceuticals . The unique structure of “4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” could make it an interesting subject for future research.
属性
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQVANUQCLSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662926 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine | |
CAS RN |
889939-25-7 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


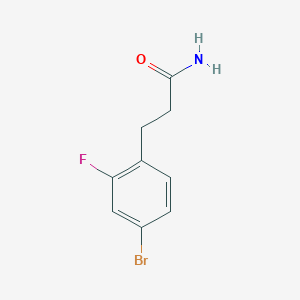
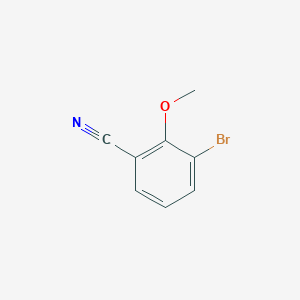
![tert-Butyl 5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521029.png)
![5-Bromo-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1521033.png)

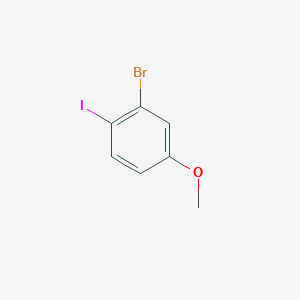
![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)
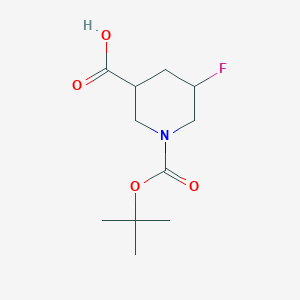



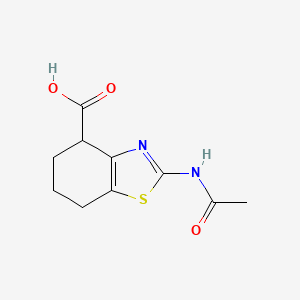
![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)
![Tert-butyl 5,6-dimethoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)